molecular formula C10H11NO B7963464 3-Benzoylazetidine

3-Benzoylazetidine

Cat. No.: B7963464
M. Wt: 161.20 g/mol
InChI Key: PQYNJIDNMNODOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are valuable building blocks in organic synthesis. wisc.edunih.gov Their rigid, three-dimensional structure provides a unique scaffold that is increasingly incorporated into medicinal chemistry programs to explore new chemical space. nih.gov The presence of a nitrogen atom within the strained four-membered ring imparts specific chemical properties and allows for diverse functionalization. nih.gov Azetidine (B1206935) derivatives are found in a number of marketed drugs and are being investigated for the treatment of a range of conditions, highlighting their therapeutic potential.

Overview of Azetidine Reactivity Driven by Ring Strain

The reactivity of azetidines is fundamentally influenced by their inherent ring strain. This strain, a consequence of the deviation from ideal bond angles in the four-membered ring, makes them more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts. nih.gov This stored energy can be harnessed in chemical reactions, allowing for ring-opening transformations to access a variety of acyclic amine derivatives. However, the azetidine ring is also stable enough to be carried through multi-step synthetic sequences, offering a balance of reactivity and stability that is attractive to synthetic chemists. The nitrogen atom in the ring can be readily substituted, and the carbon atoms can be functionalized, making azetidines versatile intermediates for the synthesis of more complex molecules.

Contextualizing 3-Benzoylazetidine within Modern Azetidine Chemistry

This compound, also known by its IUPAC name phenyl(azetidin-3-yl)methanone, is a specific derivative of the azetidine family. Its structure features a benzoyl group attached to the 3-position of the azetidine ring. The hydrochloride salt of this compound is cataloged with the CAS number 1425334-92-4.

A plausible synthetic route to N-Boc-3-benzoylazetidine would involve the reaction of a suitable organometallic azetidine species with benzoyl chloride. For instance, a Grignard reagent or an organolithium species derived from a protected 3-haloazetidine could undergo a coupling reaction with benzoyl chloride to form the desired ketone. Alternatively, the oxidation of the corresponding alcohol, (N-Boc-azetidin-3-yl)(phenyl)methanol, would also yield N-Boc-3-benzoylazetidine. This precursor alcohol could be synthesized by the reaction of N-Boc-azetidin-3-one with a phenyl Grignard reagent. Subsequent deprotection of the nitrogen atom would then yield the target compound, this compound.

The presence of the benzoyl group introduces further chemical handles and potential for interaction with biological targets. The phenyl ketone moiety is a common feature in many biologically active compounds. Therefore, this compound represents an interesting scaffold for medicinal chemistry, combining the desirable properties of the strained azetidine ring with the well-established pharmacophoric features of a benzoyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYNJIDNMNODOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Benzoylazetidine and Its Functionalized Analogues

Strategies for Carbon-Carbon Bond Formation at the C3 Position

The introduction of a benzoyl group at the C3 position of the azetidine (B1206935) ring is a key transformation that can be achieved through various carbon-carbon bond-forming reactions. These methods often involve the use of pre-functionalized azetidine precursors and suitable benzoylating agents.

Organometallic Reagent Mediated Additions (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents, such as Grignard and organolithium species, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Their application in the synthesis of 3-benzoylazetidine typically involves the addition of a phenyl-containing organometallic reagent to an activated azetidine-3-carboxylic acid derivative.

The reaction of an N-protected azetidine-3-carboxylic acid derivative, such as an ester or a Weinreb amide, with a phenyl Grignard reagent (phenylmagnesium halide) or phenyllithium (B1222949) can lead to the formation of the desired ketone. leah4sci.commasterorganicchemistry.comyoutube.com The use of a Weinreb amide is particularly advantageous as it is known to prevent the common side reaction of over-addition to form a tertiary alcohol, which can occur with more reactive electrophiles like acid chlorides and esters. wikipedia.org The reaction proceeds through a stable chelated intermediate that, upon acidic workup, collapses to the ketone.

A general representation of this approach is the reaction of an N-protected azetidine-3-carbonyl precursor with a phenyl organometallic reagent. The choice of the protecting group on the azetidine nitrogen is crucial to prevent side reactions and to ensure the stability of the azetidine ring under the reaction conditions.

A study on the addition of various organolithium reagents to 2-oxazolinylazetidines demonstrated a regio- and stereoselective addition to the C=N bond of the oxazoline (B21484) group, which, after hydrolysis, yielded 2-acylazetidines. nih.govfrontiersin.org A similar strategy could be envisioned for the synthesis of 3-benzoylazetidines by employing an appropriate C3-functionalized azetidine precursor.

Organometallic ReagentAzetidine PrecursorProductNotes
Phenylmagnesium bromideN-Boc-azetidine-3-Weinreb amideN-Boc-3-benzoylazetidineThe Weinreb amide helps to prevent over-addition to form a tertiary alcohol.
PhenyllithiumN-Cbz-azetidine-3-carboxylic acid esterN-Cbz-3-benzoylazetidineReaction conditions need to be carefully controlled to minimize the formation of the tertiary alcohol byproduct. libretexts.org

Catalytic C(sp²)–C(sp³) Bond Formation Approaches

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and they have been successfully applied to the synthesis of functionalized azetidines. wikipedia.orgnih.gov The Suzuki-Miyaura and Negishi cross-coupling reactions are particularly relevant for the formation of the C(sp²)–C(sp³) bond between a phenyl group and the C3 position of the azetidine ring. wikipedia.orgsynarchive.comlibretexts.org

In a typical Suzuki-Miyaura coupling approach, a 3-halo- or 3-triflyloxyazetidine derivative is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com The reaction is generally tolerant of a wide range of functional groups and has been used in the synthesis of complex molecules. wikipedia.org A recent study demonstrated the synthesis of functionalized 3-aryl azetidines via a Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with various boronic acids. mdpi.comresearchgate.net

The Negishi coupling offers an alternative strategy, involving the reaction of a 3-haloazetidine derivative with an organozinc reagent, such as phenylzinc chloride, catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov Negishi couplings are known for their high functional group tolerance and have been used in the synthesis of complex intermediates. wikipedia.org For instance, a diastereoconvergent Negishi cross-coupling of functionalized cyclohexylzinc reagents has been reported, showcasing the potential for stereoselective synthesis. acs.org

A nickel-catalyzed Suzuki C(sp²)–C(sp³) cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids has been developed to provide azetidines with all-carbon quaternary centers. organic-chemistry.org This highlights the potential of catalytic methods in constructing highly substituted azetidine cores.

Cross-Coupling ReactionAzetidine SubstrateCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraN-Boc-3-bromoazetidinePhenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)N-Boc-3-phenylazetidine
NegishiN-Boc-3-iodoazetidinePhenylzinc chloridePd or Ni catalyst (e.g., Pd(dppf)Cl₂)N-Boc-3-phenylazetidine
Iron-Catalyzed KumadaAzetidin-1-yl(4-chlorophenyl)methanoneAlkyl Grignard ReagentFe(acac)₃Azetidin-1-yl(4-alkylphenyl)methanone. mdpi.com

Synthesis via Amide Coupling and Derivatization Routes

The formation of an amide bond is a fundamental transformation in organic synthesis. In the context of this compound, this can be achieved either by forming the amide bond at the azetidine nitrogen (N-benzoylation) or by coupling a pre-formed azetidine amine with benzoyl chloride.

Direct Coupling of Azetidine Amines with Benzoyl Chlorides

The most straightforward approach to N-benzoylazetidine derivatives is the direct acylation of the azetidine nitrogen with benzoyl chloride or a related activated benzoic acid derivative. fishersci.co.uk This reaction, often referred to as a Schotten-Baumann reaction, is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. fishersci.co.ukhud.ac.uk

The reaction of azetidine with benzoyl chloride in a suitable aprotic solvent provides N-benzoylazetidine in good yield. If the desired product is a this compound derivative, this amide coupling would be performed on a pre-existing 3-functionalized azetidine where the functional group can be later converted to the benzoyl group, or on an azetidine-3-amine, although the latter would require selective N-acylation.

A study on the synthesis of azetidine derivatives involved the reaction of an N'-benzylidene-2-(1H-pyrrol-1-yl) acetohydrazide with chloroacetyl chloride in the presence of triethylamine to form an azetidinone ring. jmchemsci.com This demonstrates the utility of acyl chlorides in constructing the azetidine core itself.

Azetidine ReactantAcylating AgentBaseSolventProduct
AzetidineBenzoyl chlorideTriethylamineDichloromethaneN-Benzoylazetidine
3-AminoazetidineBenzoyl chloridePyridineTetrahydrofuranN-Benzoyl-3-aminoazetidine

Alternative Routes to N-Benzoylazetidine Derivatives

Beyond direct acylation with benzoyl chloride, other methods can be employed for the synthesis of N-benzoylazetidine derivatives. These can include the use of benzoic anhydride (B1165640) or the application of peptide coupling reagents to facilitate the amide bond formation between azetidine and benzoic acid. fishersci.co.ukorganic-chemistry.org

An improved procedure for the N-benzoylation of uridine (B1682114) involved a one-step selective benzoylation, which could be conceptually applied to azetidine derivatives with multiple reactive sites. nih.gov Furthermore, solvent-controlled amidation of acid chlorides at room temperature using lithium bis(trimethylsilyl)amide has been reported as a route to access primary amides. nih.gov

Strain-Release Synthesis and Ring-Closure Strategies

The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of functionalized monocyclic compounds. rsc.org Similarly, various ring-closure strategies are employed to construct the azetidine ring from acyclic precursors.

The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful and modular approach to synthesize complex and stereopure azetidines. acs.orgnih.govacs.org These highly strained bicycles can undergo stereospecific ring-opening with a variety of nucleophiles. acs.org For the synthesis of a this compound derivative, this could involve the reaction of an appropriately substituted ABB with a phenyl nucleophile or a subsequent functionalization of a ring-opened product.

A four-component strain-release-driven synthesis of functionalized azetidines has been reported, leveraging the ring-opening of an azabicyclo[1.1.0]butane. nih.gov Additionally, a visible-light-driven method using radical strain-release photocatalysis has been developed to access densely functionalized azetidines from ABBs. researchgate.netchemrxiv.org

Ring-closure reactions are a classical approach to heterocycle synthesis. For azetidines, this often involves the intramolecular cyclization of a γ-amino alcohol or a related precursor with a leaving group at the γ-position. organic-chemistry.org A relay catalysis strategy involving the [3+1]-annulation between cyclopropane (B1198618) 1,1-diesters and aromatic amines has been used to synthesize polysubstituted azetidines. organic-chemistry.orgthieme-connect.com Another method involves the photochemical Norrish-Yang cyclization of α-aminoacetophenones to form 3-phenylazetidinols, which can then undergo ring-opening. beilstein-journals.org

Synthetic StrategyPrecursorKey TransformationProduct Type
Strain-Release1-Azabicyclo[1.1.0]butane (ABB)Nucleophilic ring-openingFunctionalized azetidines acs.orgacs.org
Radical Strain-Release1-Azabicyclo[1.1.0]butane (ABB)Radical addition and ring-openingDensely functionalized azetidines researchgate.netchemrxiv.org
Ring-Closureγ-Amino alcohol derivativeIntramolecular nucleophilic substitutionAzetidine
[3+1] AnnulationCyclopropane 1,1-diester and aromatic amineLewis acid-catalyzed ring-opening and C-N bond formationPolysubstituted azetidines organic-chemistry.orgthieme-connect.com
Photochemical Cyclizationα-AminoacetophenoneNorrish-Yang cyclization3-Phenylazetidinol beilstein-journals.org

Construction from 1-Azabicyclo[1.1.0]butane Derivatives

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them versatile intermediates for the synthesis of functionalized azetidines. arkat-usa.org The cleavage of the central, weak C-N bond allows for the introduction of substituents at the 1- and 3-positions of the azetidine ring. arkat-usa.orguzh.ch An advanced strategy involves a multicomponent reaction driven by a strain-release anion relay sequence. bris.ac.uk

This methodology utilizes lithiated 1-azabicyclo[1.1.0]butane (ABB-Li) as the starting point. The sequence is initiated by the 1,2-addition of ABB-Li to an acyl silane (B1218182), such as a benzoyl silane, which serves as the source of the benzoyl group. bris.ac.uk This addition forms an alkoxide intermediate that subsequently undergoes a bris.ac.uknih.gov-Brook rearrangement. The rearrangement is driven by the release of ring strain from the bicyclic system, which facilitates the collapse of the carbanion to open the central bond of the ABB fragment. bris.ac.uk This process generates a nucleophilic azetidinyl anion at the 3-position, which can then be trapped by a second electrophile (E2). A final trapping with a third electrophile (E3) at the nitrogen atom completes the four-component synthesis, yielding a highly functionalized 1,3,3-trisubstituted azetidine. bris.ac.uk

The rapidity and modularity of this reaction allow for the creation of a diverse library of azetidine derivatives by varying the three electrophilic partners. bris.ac.uk For instance, using a benzoyl silane as the initial electrophile directly installs the desired benzoyl moiety at the C3-position of the azetidine ring.

Table 1: Scope of the bris.ac.uknih.gov-Brook Rearrangement/Strain-Release-Driven Anion Relay Reaction bris.ac.uk This table illustrates the general applicability of the method with various acyl silanes and electrophiles. The synthesis of a 3-benzoyl derivative would follow a similar pathway.

Acyl Silane (E1)Second Electrophile (E2)Third Electrophile (E3)ProductYield (%)
Pivaloyl silanePhCHOBoc₂O1,3,3-Trisubstituted Azetidine70
Adamantoyl silaneNCSBoc₂O1,3,3-Trisubstituted Azetidine65
Cinnamoyl silanePhCHOBoc₂O1,3,3-Trisubstituted Azetidine62
Benzoyl silaneMeIBoc₂O1-(tert-Butyl) 3-methyl this compound-1,3-dicarboxylate (Hypothetical)N/A

Intramolecular Cyclization Approaches for Azetidine Formation

Intramolecular cyclization represents a fundamental and powerful strategy for the construction of the azetidine ring. acs.org These methods typically involve the formation of a carbon-nitrogen bond within a linear precursor to close the four-membered ring. Common approaches include the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group (such as a halide or mesylate) from a γ-carbon. nih.gov

A more advanced and catalytic approach involves the intramolecular aminolysis of epoxides. Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the regioselective aminolysis of cis-3,4-epoxy amines. nih.gov This reaction proceeds via a C3-selective intramolecular epoxide ring-opening, favoring the 4-exo-tet cyclization pathway to form the azetidine ring in high yields. nih.gov The method is notable for its tolerance of acid-sensitive and Lewis basic functional groups, making it a versatile tool for synthesizing complex azetidines. nih.gov

To synthesize a this compound derivative using this strategy, a precursor such as a 1-amino-2,3-epoxy-4-phenyl-4-butanone could be envisioned. The Lewis acid-catalyzed intramolecular attack of the amine onto the C3 of the epoxide would forge the azetidine ring, yielding a 3-benzoyl-2-hydroxyazetidine derivative, a valuable intermediate for further functionalization.

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines nih.gov This table demonstrates the effectiveness of the catalytic system across various substrates, highlighting the potential for adaptation.

Substrate (cis-3,4-Epoxy Amine)CatalystSolventProduct (Azetidine Derivative)Yield (%)
N-Benzyl-4,5-epoxy-hexan-2-amineLa(OTf)₃ (10 mol%)CH₂Cl₂1-Benzyl-3-hydroxy-3-methyl-2-ethylazetidine97
N-Tosyl-4,5-epoxy-hexan-2-amineLa(OTf)₃ (10 mol%)CH₂Cl₂1-Tosyl-3-hydroxy-3-methyl-2-ethylazetidine99
N-PMB-5-phenyl-3,4-epoxy-pentan-1-amineLa(OTf)₃ (10 mol%)CH₂Cl₂1-PMB-3-hydroxy-2-(phenylethyl)azetidine94

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective and asymmetric synthesis of chiral azetidines is crucial for their application in pharmaceuticals. Key strategies include the use of chiral auxiliaries, chiral starting materials (the chiral pool), and asymmetric catalysis. ethz.ch

One established approach involves the use of a chiral auxiliary, such as a camphor (B46023) sultam derivative, to direct the stereochemical outcome of a reaction. For example, the asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid has been used to prepare enantiopure 3-substituted L-azetidine-2-carboxylic acids. nih.gov A similar strategy could be adapted where a chiral auxiliary guides the formation of a stereocenter at the C3 position of an azetidine precursor.

More recently, asymmetric catalysis has emerged as a highly efficient method. Copper-catalyzed asymmetric reactions have been particularly successful. For instance, a highly enantioselective difunctionalization of azetines has been developed using a Cu/bisphosphine catalyst. acs.org This method installs both a boryl and an allyl group across the C=C bond of an azetine with excellent control over both absolute and relative stereochemistry, creating two new stereogenic centers. acs.org While this specific reaction produces 2,3-disubstituted azetidines, the underlying principle of using a chiral copper catalyst to control stereoselectivity in the functionalization of an unsaturated azetidine ring is highly relevant. Adapting this catalytic system to a Michael-type addition of a benzoyl equivalent to a suitable azetine precursor could provide a direct, enantioselective route to chiral this compound derivatives.

The development of palladium-catalyzed asymmetric alkylations also offers powerful tools for creating non-adjacent stereocenters with high enantioselectivity. nih.gov Such advanced catalytic systems could potentially be applied to the synthesis of complex chiral azetidines bearing substituents at the 3-position.

Table 3: Enantioselective Copper-Catalyzed Boryl Allylation of Azetines acs.org This table showcases the high level of stereocontrol achievable with modern catalytic methods, providing a model for the asymmetric synthesis of other substituted azetidines.

Azetine SubstrateAllyl PhosphateProduct (cis-2,3-disubstituted azetidine)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1-Boc-2-phenylazetineAllyl phosphate1-Boc-2-phenyl-3-allyl-azetidine85>20:196
1-Boc-2-(4-Cl-Ph)azetineAllyl phosphate1-Boc-2-(4-Cl-Ph)-3-allyl-azetidine88>20:197
1-Boc-2-(2-naphthyl)azetineAllyl phosphate1-Boc-2-(2-naphthyl)-3-allyl-azetidine90>20:195

Mechanistic Elucidations and Reactivity Profiles of 3 Benzoylazetidine Systems

Ring-Opening Reactions and Their Underlying Mechanisms

The azetidine (B1206935) ring in 3-benzoylazetidine is prone to ring-opening reactions, a characteristic feature of strained cyclic systems. These reactions can be initiated by various stimuli, including acidic and basic conditions, as well as photochemical irradiation.

Acid-Catalyzed and Base-Catalyzed Ring Opening Processes

Ring-opening reactions of azetidines can be catalyzed by both acids and bases. In general, azetidines are relatively stable and may require activation, such as protonation or conversion to quaternary ammonium (B1175870) salts, to undergo ring opening more readily, particularly in nucleophilic ring-opening processes. The regioselectivity of these reactions is influenced by the substituents on the azetidine ring and the reaction conditions.

Under acidic conditions, the azetidine nitrogen can be protonated, increasing the electrophilicity of the adjacent carbon atoms and facilitating nucleophilic attack. This process is analogous to the acid-catalyzed ring opening of epoxides, where protonation of the oxygen makes it a better leaving group, and nucleophilic attack occurs with SN2-like characteristics, often favoring the more substituted carbon in asymmetric epoxides due to partial positive charge development. While this compound is an azetidine rather than an epoxide, the principle of nitrogen protonation activating the ring towards nucleophilic attack under acidic conditions is relevant.

Base-catalyzed ring opening typically involves nucleophilic attack on a ring carbon, leading to the cleavage of a carbon-nitrogen bond. This often proceeds via an SN2 mechanism, where the nucleophile attacks the less hindered carbon atom adjacent to the nitrogen. The ring strain of the azetidine facilitates this process, although azetidines are generally less reactive towards base-catalyzed ring opening compared to the highly strained epoxides. Studies on azetidine amides have shown that base-catalyzed hydrolysis can lead to ring opening, although the specific product detection can vary depending on the system.

Photochemical Ring Expansions to Pyrrole (B145914) Derivatives

Photochemical reactions of azetidine ketones, including related structures like this compound, can lead to interesting transformations, such as ring expansion to form pyrrole derivatives. This process often involves complex mechanisms, potentially including intramolecular hydrogen shifts and the generation of biradical intermediates. Subsequent ring closure and elimination steps can then yield the aromatic pyrrole ring.

Early studies on the photo-rearrangement of this compound proposed a mechanism involving such intermediates leading to pyrrole formation. The photochemical approach can be a valuable strategy for accessing strained molecules and subsequently inducing ring-opening or rearrangement reactions.

Strain-Induced Transformations in Azetidinones and Related Scaffolds

The inherent strain energy of the four-membered azetidine ring (approximately 25.2 kcal mol⁻¹) plays a crucial role in its reactivity, although it is significantly more stable than the three-membered aziridine (B145994) ring. This strain can be exploited to drive various transformations, including ring-opening and rearrangement reactions. While the focus here is on this compound, studies on related strained systems like azetidinones (β-lactams) provide insights into strain-induced reactivity.

Azetidinones, containing a carbonyl group within the four-membered ring, are well-known for their susceptibility to ring-opening reactions, particularly the cleavage of the acyl-nitrogen bond, which is facilitated by the ring strain after nucleophilic attack on the carbonyl carbon. This reactivity is fundamental to the biological activity of β-lactam antibiotics.

Strain-release strategies are also employed in the synthesis and functionalization of azetidines. For example, strain-release reactions of azabicyclo[1.1.0]butanes, highly strained bicyclic systems containing an azetidine ring, can be used to synthesize functionalized azetidines through ring-opening processes. The reactivity of azetidines is often triggered under appropriate conditions, leveraging this built-in strain energy.

Nucleophilic and Electrophilic Reactivity at the Benzoyl Group and Azetidine Ring

This compound possesses two primary reactive centers: the carbonyl carbon of the benzoyl group and the nitrogen and adjacent carbon atoms of the azetidine ring.

Reactivity of the Carbonyl Functionality

The carbonyl group in the benzoyl moiety of this compound is an electrophilic center, susceptible to attack by nucleophiles. This is a characteristic reaction of aldehydes and ketones, where the polarized carbon-oxygen double bond allows for nucleophilic addition.

Nucleophilic addition reactions to the carbonyl group can lead to various transformations, depending on the nature of the nucleophile and the reaction conditions.

Reactivity of the Azetidine Nitrogen and Adjacent Carbon Atoms

The carbon atoms adjacent to the nitrogen in the azetidine ring are also potential sites of reactivity, particularly in ring-opening reactions initiated by nucleophilic attack or under acidic conditions following nitrogen protonation. The regioselectivity of reactions involving these carbon atoms is a key aspect of azetidine chemistry and is influenced by electronic and steric factors. For example, in nucleophilic ring opening, attack often occurs at the less substituted carbon under basic conditions or the more substituted carbon under acidic conditions, depending on the degree of SN1 character in the transition state.

Metal-based functionalization of the azetidine ring, including at the carbon atoms, has also been explored, highlighting the potential for site-selective transformations influenced by factors such as substitution patterns and coordination phenomena.

Role of Catalysis in this compound Transformations

Catalysis plays a crucial role in facilitating the chemical transformations of this compound systems. Catalysts can influence reaction rates, selectivities (chemo-, regio-, diastereo-, and enantio-), and even alter the reaction pathway, allowing access to a range of functionalized products that would be difficult or impossible to obtain through uncatalyzed reactions. The strained nature of the azetidine ring can be exploited in catalytic ring-opening or ring-expansion reactions, while the benzoyl group offers opportunities for reactions at the carbonyl carbon or the aromatic ring.

Studies on the reaction of tert-butyl this compound-1-carboxylate with alkenes have demonstrated that a combination of catalysts can promote the desired transformation, with systematic studies leading to the identification of optimal conditions. acs.org This highlights the importance of catalyst selection and optimization in achieving efficient conversions of this compound derivatives.

Transition Metal Catalysis (e.g., Nickel Catalysis)

Transition metal catalysis is a powerful tool in the manipulation of azetidine rings and their substituents, including the benzoyl group. Various transition metals, such as palladium and nickel, have been employed in catalytic transformations relevant to this compound systems.

Palladium catalysis has been utilized in reactions involving azetidine derivatives. For instance, the reduction of this compound has been reported under a hydrogen atmosphere in the presence of a palladium catalyst. google.com Palladium catalysts have also been applied in the alpha-arylation of azetidinyl esters, a process that can be relevant to the functionalization of azetidine cores. The synthesis of N-benzoyl azetidine has been achieved through methods involving palladium catalysts and bases. googleapis.com The choice of palladium catalyst and reaction conditions, including the base, can significantly impact the efficiency of these transformations. googleapis.com

Nickel catalysis is well-established for various transformations, including C-C bond formation and reduction reactions. acs.orgpatentorder.comprinceton.edu While direct examples of nickel catalysis specifically on the this compound core for C-C bond formation are less prevalent in the immediate literature surveyed, nickel catalysts, such as Raney nickel, are known to facilitate the reduction of functional groups like azides to amines in the synthesis of azetidine derivatives. googleapis.comfrontiersin.org Nickel catalysis has proven effective for the synthesis of C(sp2)–C(sp3) bonds and can involve one-electron or two-electron pathways. acs.orgpatentorder.com The optimization of nickel-catalyzed processes often requires high-throughput experimentation and/or the employment of specialized ligands. acs.org Nickel-catalyzed radical mechanisms are also relevant in organic synthesis, with ligands playing a role in controlling selectivity. princeton.edu

Transition metal catalysis in azetidine chemistry can involve complex mechanisms, including oxidative addition, transmetallation, and reductive elimination steps, particularly in cross-coupling reactions. nih.gov The choice of metal and its oxidation state, along with suitable ligands, is critical for controlling the reaction pathway and achieving desired outcomes.

Organocatalysis and Ligand Effects

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal-based catalysis and has gained prominence in asymmetric synthesis and the development of environmentally benign processes. wikipedia.orgbeilstein-journals.org While the direct organocatalytic transformation of the this compound core is not extensively detailed in the search results, organocatalytic approaches have been successfully applied to azetidine ring systems.

Hydrogen-bond-donor organocatalysts, such as chiral squaramides, have been shown to catalyze the enantioselective ring opening of 3-substituted azetidines. acs.org This type of catalysis relies on noncovalent interactions to activate the substrate and induce asymmetry. wikipedia.orgacs.org Iminium catalysis and enamine catalysis, which involve the formation of activated intermediates between the organocatalyst and the substrate, are other important modes of action in organocatalysis. wikipedia.orgsigmaaldrich.com

Ligands play a critical role in both transition metal catalysis and can be considered in some organocatalytic systems (though the term "ligand" is more commonly associated with metal complexes). In transition metal catalysis, ligands can influence the electronic and steric environment around the metal center, thereby affecting catalyst activity, stability, and selectivity. patentorder.comprinceton.edufrontiersin.orgnih.govbeilstein-journals.orgacs.orgsigmaaldrich.commdpi.comnih.govmdpi.comnih.govrsc.org The design and selection of appropriate ligands are often crucial for achieving high yields and stereoselectivities in metal-catalyzed transformations of azetidines. frontiersin.orgmdpi.comnih.gov For example, studies on the reaction of tert-butyl this compound-1-carboxylate with alkenes utilized a combination of catalysts, including a pyridine (B92270) derivative, which likely acts as a ligand or additive influencing the catalytic process. acs.org The impact of ligand structure on catalytic activity and selectivity is a key area of research in developing efficient catalytic systems for azetidine chemistry. frontiersin.orgmdpi.comnih.gov

Advanced Spectroscopic and Diffractometric Characterization of 3 Benzoylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. nih.gov The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information about the local electronic environment and connectivity of atoms within a molecule.

¹H NMR and ¹³C NMR Spectroscopic Analysis

¹H NMR spectroscopy is particularly useful for determining the types of protons present in a molecule, their relative numbers, and their neighboring environments through spin-spin coupling. Chemical shifts are influenced by electron-withdrawing or electron-donating groups nearby. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with distinct signals for each unique carbon atom. ontosight.ai The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment.

While specific detailed ¹H and ¹³C NMR data for unsubstituted 3-Benzoylazetidine were not extensively available in the surveyed literature, studies on related azetidinyl ketones, such as 1-t-butyl-3-benzoylazetidine, illustrate the application of these techniques. The NMR spectrum of 1-t-butyl-3-benzoylazetidine showed characteristic signals, including a sharp singlet for the t-butyl group protons and multiplets for the protons on the azetidine (B1206935) ring and the phenyl group. Analysis of these signals, including their chemical shifts and multiplicities, is crucial for confirming the proposed structure. General conditions for NMR measurements have been reported in the literature for such compounds.

Table 1 provides representative types of NMR data that would be expected for this compound, based on general principles and data from related structures.

NucleusChemical Shift Range (ppm)MultiplicityAssignment (Expected)
¹H~2.5-3.0MultipletAzetidine ring CH₂
¹H~3.5-4.0MultipletAzetidine ring CH₂
¹H~4.0-4.5MultipletAzetidine ring CH
¹H~7.2-7.6MultipletPhenyl ring (meta, para)
¹H~7.8-8.2MultipletPhenyl ring (ortho)
¹³C~45-55-Azetidine ring CH₂
¹³C~55-65-Azetidine ring CH
¹³C~125-135-Phenyl ring (CH)
¹³C~135-140-Phenyl ring (C-ipso)
¹³C~195-205-Carbonyl C=O

Note: These are expected chemical shift ranges and multiplicities based on typical values for similar functional groups and ring systems. Actual values may vary depending on solvent, concentration, and specific molecular conformation.

Advanced Multidimensional NMR Techniques

Beyond standard one-dimensional ¹H and ¹³C NMR, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous structural assignment, particularly for complex molecules.

COSY: Reveals correlations between protons that are coupled to each other, helping to trace connectivity through the molecule's proton network.

HSQC: Correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹³C signals to specific proton environments.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about longer-range connectivity and quaternary carbons.

The application of these techniques to this compound would allow for the comprehensive assignment of all proton and carbon signals, confirming the azetidine ring structure and its connection to the benzoyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique molecular fingerprint and insights into the functional groups present and their local environment.

Carbonyl Vibrational Frequencies and Conformational Insights in this compound

The carbonyl group (C=O) is a prominent feature in the IR spectrum, exhibiting a strong stretching vibration in a characteristic frequency range. For ketones, this band typically appears between 1700 and 1720 cm⁻¹. The exact position of the carbonyl band can provide insights into the electronic and conformational environment of the carbonyl group.

In the infrared spectrum of 1-t-butyl-3-benzoylazetidine, a carbonyl band was observed at 1680 cm⁻¹. This value is slightly lower than the typical range for acyclic or larger ring ketones, which can be attributed to factors such as the strain in the four-membered azetidine ring and potential electronic effects from the nitrogen atom and the phenyl ring. Analyzing the precise carbonyl stretching frequency in this compound can offer valuable information about the degree of conjugation and the conformational preferences of the benzoyl group relative to the azetidine ring.

Applications of Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Molecular Fingerprinting

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

FT-IR Spectroscopy: Measures the absorption of infrared radiation by the molecule, with active vibrations causing a change in the molecular dipole moment. FT-IR is particularly useful for identifying polar functional groups.

Raman Spectroscopy: Measures the inelastic scattering of light by the molecule, with active vibrations causing a change in the molecular polarizability. Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

Both techniques generate a unique spectrum of peaks corresponding to the vibrational modes of the molecule, serving as a "fingerprint" that can be used to identify the compound by comparison with reference spectra. For this compound, the combination of FT-IR and Raman spectra would provide comprehensive data on the vibrations of the azetidine ring, the benzoyl group, and the linkages between them, aiding in confirming the compound's identity and purity.

Table 2 provides expected characteristic IR absorption bands for this compound.

Functional GroupExpected IR Frequency Range (cm⁻¹)Assignment (Expected)
C=O (Ketone)~1680-1720Carbonyl stretch
C-H (Aromatic)~3000-3100Aromatic C-H stretch
C=C (Aromatic)~1450-1650Aromatic C=C stretch
C-H (Aliphatic)~2850-2970Aliphatic C-H stretch
C-N (Azetidine)~1100-1250C-N stretch

Note: These are expected ranges; actual values may vary.

Mass Spectrometry (MS) and Hyphenated Analytical Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This technique is crucial for determining the molecular formula and confirming the identity of a synthesized compound.

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation of the molecular ion in the mass spectrometer provides structural information. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. Fragmentation of the azetidine ring and the loss of substituents are also expected. Analysis of the fragment ions' m/z values helps to deduce the substructures present in the molecule.

Hyphenated analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing non-volatile or thermally labile compounds, while GC-MS is suitable for volatile compounds. These techniques can be used to analyze mixtures containing this compound, determine its purity, and identify impurities. The mass spectrum obtained from these hyphenated techniques provides a molecular weight and fragmentation pattern for the separated components.

Table 3 illustrates expected mass spectral data characteristics for this compound.

FeatureExpected m/zInterpretation (Expected)
Molecular Ion[M]⁺Molecular weight of this compound
Fragment Ion 1[M - C₃H₆N]⁺Loss of azetidine ring fragment
Fragment Ion 2[C₇H₅O]⁺Benzoyl cation fragment
Fragment Ion 3[C₄H₈N]⁺Azetidine ring fragment

Note: Expected fragment ions are based on common fragmentation pathways for similar structures. Actual fragment ions and their relative abundances would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, often with accuracy to several decimal places. This precise mass measurement allows for the unambiguous determination of the elemental composition of a compound. In the context of this compound, HRMS would be employed to obtain the exact mass of the molecular ion or characteristic fragments, which can then be compared to the calculated theoretical mass based on the proposed chemical formula (C₁₀H₁₁NO). This comparison is critical for confirming the elemental composition and distinguishing the target compound from other substances with similar nominal masses.

While specific HRMS data for this compound was not found in the search results, HRMS has been widely used for the characterization of azetidine derivatives. For instance, HRMS (ESI-TOF) data has been reported for compounds such as tert-Butyl 3-(4-acetylphenyl)-3-benzoylazetidine-1-carboxylate, providing calculated and found [M+H]⁺ values to confirm their formulae nih.gov. Similarly, HRMS has been used to confirm the molecular formula of N-benzoylazetidine-1-carboxamide and other substituted azetidines. The application of HRMS to this compound would follow a similar principle, providing a high-accuracy mass measurement to confirm its empirical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is particularly useful for analyzing volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound and identifying potential impurities in a sample. The GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while the MS detects and identifies the eluting compounds based on their mass-to-charge ratio (m/z) fragmentation patterns.

GC-MS analysis has been applied in the study of azetidine chemistry for purposes such as analyzing reaction mixtures and determining diastereomeric ratios. For example, GC-MS analysis was mentioned in the context of a model reaction involving a substituted this compound derivative nih.gov. Another study utilized GC-MS spectra for the quantification of N-benzoylazetidine in the presence of an internal standard. For this compound, GC-MS would enable the separation of the target compound from synthetic byproducts or residual starting materials, with the mass spectrometer providing characteristic fragmentation patterns to confirm the identity of this compound and quantify its abundance relative to impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique, particularly well-suited for the analysis of less volatile or thermally sensitive compounds, as well as complex mixtures. LC separates components based on their polarity and interaction with the stationary phase and mobile phase, while the tandem mass spectrometer (MS/MS) provides enhanced specificity and sensitivity by performing fragmentation of selected ions. This allows for more confident identification and quantification of analytes in complex matrices.

LC-MS/MS has been employed for the analysis and quantification of azetidine-containing compounds in various applications, including pharmacokinetic studies. The ability of LC-MS/MS to handle complex samples makes it valuable for analyzing this compound in research or development settings where it might be present in formulations or biological samples. The LC separation would resolve this compound from matrix components, and the MS/MS fragmentation pattern would provide a highly specific signature for its detection and quantification.

X-ray Diffraction (XRD) for Definitive Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) is the most definitive technique for determining the three-dimensional molecular structure of a crystalline compound. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can precisely determine the positions of individual atoms, thus revealing bond lengths, bond angles, torsion angles, and the stereochemistry of chiral centers. SCXRD is invaluable for confirming the absolute configuration of stereogenic centers and understanding the precise molecular geometry.

SCXRD has been utilized in the characterization of azetidine derivatives to confirm their solid-state structures and stereochemistry nih.gov. While specific SCXRD data for this compound was not found, the technique would be applied to a suitable single crystal of this compound to obtain its unambiguous molecular structure. Attempts to obtain suitable crystals for X-ray analysis of related azetidine intermediates have been reported, highlighting the importance and challenges associated with this technique in azetidine chemistry.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline phases present in a powdered sample. Unlike SCXRD, which requires a single crystal, PXRD analyzes the diffraction pattern from a polycrystalline material. The resulting pattern, a diffractogram, is a fingerprint of the crystalline structure, with peaks at specific 2θ angles corresponding to the spacing between crystal planes. PXRD is widely used for identifying known crystalline forms, assessing crystallinity, and analyzing polymorphic variations.

PXRD has been applied to characterize the crystalline forms of compounds containing azetidine moieties, demonstrating its utility in solid-state characterization. For this compound, PXRD would be used to determine if the compound is crystalline and, if so, to obtain its unique powder diffraction pattern. This pattern could then be used for identifying the same crystalline form in different batches or for studying potential polymorphism.

Computational and Theoretical Chemistry Studies on 3 Benzoylazetidine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for probing the electronic structure and predicting the reactivity of molecules. These methods solve the electronic Schrödinger equation (or approximations thereof) to determine the distribution of electrons within a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and solids. DFT is grounded in the theorem stating that the ground-state electron density of a system uniquely determines all ground-state properties. The practical implementation of DFT involves solving the Kohn-Sham equations, which approximate the many-electron problem by using a system of non-interacting electrons moving in an effective potential. This effective potential includes contributions from the external potential, the Coulomb potential, and the exchange-correlation potential, with the latter accounting for complex many-body interactions.

For a molecule like 3-Benzoylazetidine, DFT calculations could be employed to determine its optimized molecular geometry, electronic charge distribution, dipole moment, and vibrational frequencies. These properties provide fundamental insights into the molecule's stability and how it might interact with other molecules. DFT can also be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's ionization potential and electron affinity, respectively, and can provide insights into its reactivity. While specific DFT calculations for the ground state properties of this compound were not found in the search results, DFT has been applied to study the structural and electronic properties of related azetidine (B1206935) derivatives and other organic molecules.

Ab Initio and Post-Hartree-Fock Methods for Advanced Characterization

Ab initio methods, meaning "from the beginning," are a class of quantum chemical methods that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, HF neglects electron correlation, which is crucial for accurately describing many chemical phenomena.

Post-Hartree-Fock methods aim to improve upon the HF approximation by incorporating electron correlation effects. These methods include techniques such as Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) theory. Post-HF methods generally offer higher accuracy than DFT for certain properties, although they are typically more computationally demanding.

For this compound, ab initio and post-HF methods could be used for more advanced characterization, such as obtaining more accurate reaction energies, activation barriers, and spectroscopic parameters. These methods can provide a more detailed picture of the electronic structure, including electron correlation effects that might be important for understanding the molecule's behavior in complex chemical environments. While specific post-HF studies on this compound were not found, these methods are routinely applied to study the electronic structure and properties of various organic molecules.

Conformational Analysis and Energetic Landscapes

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds, and the relative energies of these conformers. The conformational preferences of a molecule significantly influence its physical and chemical properties, including reactivity and biological activity. Computational methods are powerful tools for exploring the conformational space of a molecule and determining the relative stabilities of different conformers.

Computational conformational analysis typically involves generating a set of possible conformers and then optimizing their geometries and calculating their energies using quantum chemical methods like DFT or ab initio theory. The collection of optimized conformers and their relative energies constitutes the energetic landscape of the molecule. Analyzing the energetic landscape helps identify the most stable conformers and understand the barriers to interconversion between them.

For this compound, conformational analysis would involve considering rotations around the bonds in the benzoyl group and the azetidine ring. The four-membered azetidine ring itself has a degree of conformational flexibility (ring puckering). Computational studies could map the energy landscape associated with these rotations and ring puckering to identify the lowest-energy conformers and assess their relative populations at a given temperature. While specific conformational analyses of this compound were not found in the search results, computational methods, including DFT, have been applied to study the conformational preferences of other azetidine derivatives and cyclic systems.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a valuable tool for investigating reaction mechanisms, providing insights into how reactions occur at the molecular level. This involves identifying intermediates and transition states along a reaction pathway and calculating the energy barriers between them.

Computational Exploration of Reaction Pathways, including Ring-Opening

Computational methods, particularly DFT, can be used to explore potential reaction pathways for a given molecule. By calculating the energies of reactants, products, and possible intermediate structures, computational chemists can construct an energy profile for a reaction. Identifying transition states, which represent the highest energy points along a reaction pathway, is crucial for determining the activation energy and understanding the reaction rate.

For this compound, computational studies could investigate its reactivity in various chemical transformations. A particularly relevant type of reaction for strained cyclic compounds like azetidines is ring-opening. The inherent ring strain in the four-membered azetidine ring can make ring-opening reactions energetically favorable under certain conditions. Computational methods could explore different ring-opening pathways, such as nucleophilic attack on a ring carbon or cleavage of a ring bond under acidic or basic conditions. While detailed computational studies on the ring-opening of this compound were not found, computational methods have been used to study the mechanisms of ring-opening in other cyclic systems, including azetidine derivatives. For example, computational studies have investigated the base-catalyzed hydrolysis of N-benzoylazetidine, providing insights into the reaction mechanism and the stability of intermediates.

Prediction of Regioselectivity and Stereochemical Outcomes

Computational chemistry can also help predict the regioselectivity and stereochemical outcomes of reactions. Regioselectivity refers to the preference for bond formation or cleavage at a specific site within a molecule, while stereochemistry concerns the spatial arrangement of atoms and the formation of specific stereoisomers. By calculating the energies of transition states leading to different products, computational methods can predict which reaction pathway is kinetically favored. The lower the activation energy for a particular pathway, the faster that reaction will proceed, leading to the preferred regio- or stereoisomer.

Molecular Dynamics Simulations to Understand Dynamic BehaviorSpecific molecular dynamics (MD) simulation studies focused on understanding the dynamic behavior of this compound were not found in the conducted searches. Molecular dynamics simulations are computational techniques used to simulate the physical movements of atoms and molecules over time, providing insights into their dynamic evolution, stability, and interactions. These simulations are valuable for exploring conformational changes, molecular interactions, and the behavior of molecules in various environments.

Compound Names and PubChem CIDs

Strategic Applications in Organic Synthesis and As Advanced Building Blocks

3-Benzoylazetidine as a Versatile Synthetic Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules. evitachem.com The azetidine (B1206935) ring's nitrogen atom can act as a nucleophile, enabling further functionalization. evitachem.com A common synthetic route involves the formation of the azetidine core, followed by functionalization. evitachem.com 3-Substituted azetidines, such as this compound, are increasingly found in medicinal chemistry as linking units or rigidifying elements. semanticscholar.org The building block approach, where pre-formed azetidine rings are appended to lead molecules via coupling reactions, necessitates the availability of diverse azetidinyl fragments. semanticscholar.org

Derivatization Strategies for Enhanced Synthetic Diversification

Derivatization strategies applied to this compound allow for enhanced synthetic diversification, enabling the creation of a wide array of functionalized molecules. benchchem.com This typically involves reactions with specific reagents to introduce new functional groups. sigmaaldrich.com

Functionalization at the Azetidine Nitrogen Atom

The nitrogen atom within the azetidine ring of this compound is a key site for functionalization. It can undergo reactions such as alkylation using electrophiles in the presence of a base. benchchem.com Chemoselective deprotection and substitution at the azetidine nitrogen have been demonstrated as methods for late-stage modification of azetidine-containing structures. nih.gov Another approach involves click-based chemistry utilizing a 2-propynyl carbamate (B1207046) on the azetidine nitrogen to attach various tags. nih.gov

Chemical Modifications of the Benzoyl Moiety

The benzoyl group in this compound also offers opportunities for chemical modifications. While specific examples for this compound were not extensively detailed in the search results, modifications of benzoyl moieties in related structures have been explored in the context of developing inhibitors, suggesting potential for similar transformations on the this compound scaffold. For instance, the addition of a benzoyl moiety to a bicyclic ring structure was shown to be crucial for potent activity in a class of selective enzyme inhibitors. nih.gov

Utilization in the Construction of Complex Molecular Architectures and Scaffolds

Azetidines are used as motifs in drug discovery and in the construction of complex molecular architectures and scaffolds. rsc.org The incorporation of azetidine-3-carboxylic acid fragments has been integral to the design of various drug candidates, highlighting the scaffold potential of 3-substituted azetidines. semanticscholar.org The ability to append pre-formed azetidine rings through coupling reactions underscores their utility as building blocks for complex structures. semanticscholar.org

Role as Chiral Auxiliaries and Templates in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a synthesis, directing the stereoselectivity of subsequent reactions. york.ac.ukwikipedia.org While the search results did not provide specific examples of this compound being used directly as a chiral auxiliary, azetidines in general have been discussed in the context of chiral templates. rsc.org The inherent chirality that can be introduced into the azetidine ring or appended to it suggests a potential role for chiral this compound derivatives in asymmetric synthesis, similar to other chiral auxiliaries derived from natural sources or readily available chiral compounds. wikipedia.orgresearchgate.net These auxiliaries are often used in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions to achieve high diastereoselection. researchgate.net

Q & A

Basic: What experimental strategies are recommended for synthesizing 3-Benzoylazetidine with high purity?

Answer:
Optimizing synthesis involves:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to minimize side reactions. Catalysts like Pd/C or Grignard reagents may enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol can isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (compare to CAS Common Chemistry data) and high-resolution mass spectrometry (HRMS). Cross-validate melting points with literature (e.g., Sigma-Aldrich protocols for related benzoyl compounds) .

Advanced: How can computational modeling predict the stereoelectronic properties of this compound for drug design?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Tools like Gaussian or ORCA simulate electron density maps.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Validate against crystallographic data from Protein Data Bank (PDB).
  • Solvent Effects : Apply COSMO-RS models to predict solubility and stability in aqueous environments. Reference Reaxys for solvent interaction parameters .

Basic: What are the best practices for characterizing this compound’s stability under laboratory conditions?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min under nitrogen. Compare decomposition points to analogs like 4-benzyloxybenzaldehyde (stable up to 200°C) .
  • Light Sensitivity : Expose samples to UV (254 nm) and monitor degradation via UV-Vis spectroscopy. Store in amber vials at 2–8°C if photolabile .
  • Hygroscopicity : Use dynamic vapor sorption (DVS) to measure moisture uptake. Seal samples with desiccants (silica gel) for long-term storage .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

  • Meta-Analysis : Aggregate data from PubMed, CAS, and DTP/NCI databases. Use statistical tools (e.g., R or Python’s SciPy) to identify outliers or batch effects .
  • Dose-Response Validation : Replicate assays (e.g., IC50_{50} measurements) under standardized conditions (pH, temperature). Include positive controls (e.g., cisplatin for cytotoxicity).
  • Structural Confirmation : Verify derivative structures via X-ray crystallography to rule out isomerization or impurities influencing bioactivity .

Basic: What safety protocols are critical when handling this compound in synthetic workflows?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous drainage per EPA guidelines .
  • Emergency Response : For skin contact, rinse with 0.1% acetic acid (if basic) or 1% NaHCO3_3 (if acidic). Consult CHEMTREC (+1-703-527-3887) for toxicity guidance .

Advanced: What methodologies can elucidate the reaction mechanisms of this compound in organocatalytic processes?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs (e.g., this compound-α-d1) to identify rate-determining steps .
  • In Situ Spectroscopy : Employ FT-IR or Raman spectroscopy to detect intermediates. For example, monitor carbonyl stretching frequencies during ring-opening.
  • Computational Transition-State Analysis : Locate TS structures using QM/MM hybrid models in Gaussian. Validate with experimental activation energies .

Data Contradiction: How to address discrepancies in NMR chemical shifts reported for this compound?

Answer:

  • Solvent Calibration : Ensure deuterated solvents (CDCl3_3, DMSO-d6_6) are consistent with literature. Refer to NIST’s NMR database for solvent-specific shifts.
  • Paramagnetic Contaminants : Chelate metal impurities with EDTA. Repurify via preparative TLC if necessary.
  • Dynamic Effects : Variable temperature NMR (VT-NMR) can resolve conformational equilibria causing peak splitting .

Advanced: What in silico tools are optimal for predicting the environmental fate of this compound?

Answer:

  • EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) metrics. Compare to EPA’s ECOTOX database for ecotoxicology profiles.
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (GROMACS). Validate with LC-MS/MS degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzoylazetidine
Reactant of Route 2
3-Benzoylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.